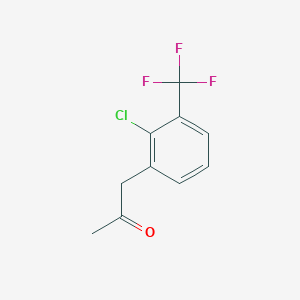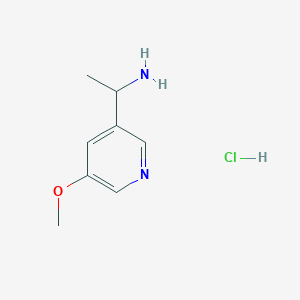
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated benzene derivative undergoes substitution with difluoromethoxy and trifluoromethylthio groups under controlled conditions. The reaction conditions often include the use of strong bases, such as potassium carbonate, and polar aprotic solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups, such as thiols or sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alkoxides) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique functional groups make it valuable in designing new materials with specific properties.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent. Its fluorinated groups can enhance binding affinity and metabolic stability.
Medicine: The compound is investigated for its potential use in drug discovery and development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene involves its interactions with molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The trifluoromethylthio group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene: This compound has a similar structure but with different positions of the functional groups on the benzene ring.
1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene: Another isomer with the trifluoromethylthio group at a different position.
Uniqueness
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The combination of difluoromethoxy and trifluoromethylthio groups enhances its reactivity and stability, making it valuable for various applications .
Eigenschaften
Molekularformel |
C8H3F7OS |
|---|---|
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-1,3-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-1-2-4(17-8(13,14)15)5(10)6(3)16-7(11)12/h1-2,7H |
InChI-Schlüssel |
RLMHEDXBSMXMLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)OC(F)F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)





